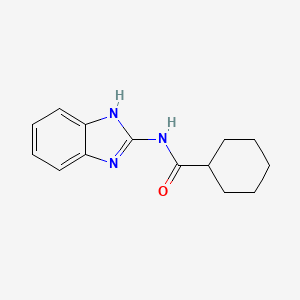

![molecular formula C22H34N4O3 B5660085 9-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660085.png)

9-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, which are known for their broad range of pharmaceutical and biological activities. These compounds, including diazaspiro[5.5]undecane derivatives, have been explored for various synthetic methodologies and their potential in pharmaceutical applications due to their unique structural features.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives involves cascade cyclization through [5+1] double Michael addition reactions, utilizing compounds like N,N-dimethylbarbituric acid and derivatives of diaryldivinylketones. This method provides a highly efficient route to diazaspiro[5.5]undecane derivatives with excellent yields, showcasing the versatility and accessibility of these compounds for further functionalization and exploration in medicinal chemistry (Islam et al., 2017).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated using techniques like NMR and X-ray crystallography. These studies reveal the preference for the cyclohexanone unit in the spirocycles to adopt a chair conformation, facilitated by intermolecular hydrogen bonding and π-π stacking interactions, contributing to the stability and reactivity of these compounds.

Chemical Reactions and Properties

The reactivity of diazaspiro[5.5]undecane derivatives encompasses a wide range of chemical transformations, including functionalization at various positions of the spirocycle to generate a diverse array of derivatives with potential pharmacological activities. These transformations leverage the unique spirocyclic structure, enabling the introduction of various functional groups that can modulate the chemical and biological properties of the resulting compounds.

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystallinity, are influenced by their specific structural features. The presence of substituents on the spirocycle can significantly affect these properties, which in turn can influence their pharmacokinetic profiles and suitability for drug development.

Chemical Properties Analysis

The chemical stability and reactivity of diazaspiro[5.5]undecane derivatives are crucial for their application in medicinal chemistry. These compounds exhibit a range of chemical behaviors under different conditions, which can be exploited to develop new drugs with enhanced efficacy and safety profiles.

properties

IUPAC Name |

9-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2-(oxolan-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O3/c1-16-19(17(2)24-23-16)5-6-20(27)25-11-9-22(10-12-25)8-7-21(28)26(15-22)14-18-4-3-13-29-18/h18H,3-15H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEISZPPOTVYDBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)N2CCC3(CCC(=O)N(C3)CC4CCCO4)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5660010.png)

![2-(4-morpholinyl)-N-[(2-propyl-1,3-thiazol-4-yl)methyl]-2-(3-pyridinyl)acetamide](/img/structure/B5660016.png)

![1-methyl-8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5660028.png)

![9-[(3-amino-2-thienyl)carbonyl]-2-[2-(2-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5660036.png)

![5-(dimethylamino)-2-[3-(4-fluorophenoxy)propyl]pyridazin-3(2H)-one](/img/structure/B5660052.png)

![3-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-butenamide](/img/structure/B5660064.png)

![rel-(1R,5S,6R,7S)-3-(2-aminoethyl)-6-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-10-oxa-3-azatricyclo[5.2.1.0~1,5~]decan-4-one dihydrochloride](/img/structure/B5660067.png)

![8-ethyl-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B5660069.png)

![[4-(3,5-dichloro-4-methylbenzoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl]methanol](/img/structure/B5660076.png)

![N-(1-benzothien-2-ylmethyl)-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5660077.png)

![1-(cyclopropylcarbonyl)-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4-piperidinecarboxamide](/img/structure/B5660110.png)